molecular formula C7H3IN2O2 B011657 2-Iodo-5-nitrobenzonitrile CAS No. 101421-15-2

2-Iodo-5-nitrobenzonitrile

Cat. No.: B011657
CAS No.: 101421-15-2
M. Wt: 274.02 g/mol
InChI Key: NMCINXJWGZFGMR-UHFFFAOYSA-N
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Description

2-Iodo-5-nitrobenzonitrile (CAS 101421-15-2) is an aromatic organic compound of high interest in chemical synthesis and life sciences research. This compound, with a molecular formula of C7H3IN2O2 and a molecular weight of 274.02 g/mol , serves as a versatile building block, particularly in heterocyclic chemistry and the synthesis of more complex molecules. Its structure incorporates three key functional groups: a nitrile, a nitro group, and an iodine atom, the latter making it a valuable intermediate in metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions. Its high density (approximately 2.078 g/cm³) is notable. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or personal use. Researchers can access the Safety Data Sheet (SDS) for detailed handling and safety information .

Properties

IUPAC Name

2-iodo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCINXJWGZFGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593537
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-15-2
Record name 2-Iodo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 2-Iodobenzonitrile

Principle : Direct nitration of pre-iodinated benzonitrile leverages the meta-directing effect of the iodine atom to introduce the nitro group at the para position.

Procedure :

  • Synthesis of 2-Iodobenzonitrile :

    • 2-Aminobenzonitrile is diazotized using NaNO₂ and HCl at 0–5°C to form a diazonium salt.

    • The diazonium intermediate is treated with potassium iodide (KI) via a Sandmeyer reaction, yielding 2-iodobenzonitrile.

  • Nitration :

    • 2-Iodobenzonitrile is reacted with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 40–50°C.

    • The iodine atom directs nitration to position 5, producing this compound.

Key Data :

ParameterValue
Yield (2-iodobenzonitrile)68–72%
Nitration Yield85–90%
Reaction Time6–8 hours (nitration)

Advantages : High regioselectivity due to iodine’s strong directing effects.
Limitations : Requires multi-step synthesis of 2-iodobenzonitrile.

Iodination of 5-Nitrobenzonitrile

Principle : Introducing iodine to pre-nitrated benzonitrile using electrophilic substitution.

Procedure :

  • Synthesis of 5-Nitrobenzonitrile :

    • Benzonitrile is nitrated with HNO₃/H₂SO₄ at 60°C, yielding 3-nitrobenzonitrile (meta to cyano).

    • Isomer separation or selective crystallization isolates 5-nitrobenzonitrile.

  • Iodination :

    • 5-Nitrobenzonitrile is treated with N-iodosuccinimide (NIS) in acetic acid at 80°C.

    • The nitro group’s meta-directing effect positions iodine at the ortho site (position 2).

Key Data :

ParameterValue
Nitration Yield75–80%
Iodination Yield70–75%
Purity≥98% (HPLC)

Advantages : Avoids diazotization steps.
Limitations : Low regioselectivity without directing groups.

Electrochemical Iodination

Principle : Anodic oxidation of iodide ions generates iodine electrophiles for regioselective substitution.

Procedure :

  • Electrolysis Setup :

    • Anolyte: 5-Nitrobenzonitrile, KI, and H₂SO₄ in ethanol/water (3:1).

    • Cathode: Platinum; Anode: Graphite.

    • Voltage: 2.5 V; Temperature: 50°C.

  • Reaction Mechanism :

    • I⁻ → I₂ (anodic oxidation).

    • I₂ reacts with 5-nitrobenzonitrile, guided by the nitro group’s electronic effects.

Key Data :

ParameterValue
Yield78–82%
Reaction Time4–5 hours
Current Efficiency88%

Advantages : Scalable, minimal byproducts.
Limitations : Requires specialized equipment.

Reaction Conditions and Optimization

Nitration Optimization

  • Acid Composition : A 1:3 ratio of HNO₃ to H₂SO₄ maximizes nitronium ion (NO₂⁺) generation.

  • Temperature Control : Maintaining 40–50°C prevents polynitration.

Iodination Catalysts

  • NIS vs. KI : NIS offers higher selectivity (90% ortho substitution) compared to KI (70–75%).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Nitration of 2-Iodobenzonitrile85–90HighModerateLow
Iodination of 5-Nitrobenzonitrile70–75ModerateHighMedium
Electrochemical Iodination78–82HighHighHigh

Trade-offs : Electrochemical methods balance cost and scalability but require infrastructure. Traditional nitration-iodination suits small-scale synthesis.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Waste Management : Electrochemical methods generate less acidic waste than HNO₃/H₂SO₄ routes.

  • Purity Standards : Crystallization from ethyl acetate/hexane achieves >99% purity.

Case Studies and Experimental Data

Industrial Pilot-Scale Synthesis

  • Company : EvitaChem

  • Process : Nitration (HNO₃/H₂SO₄) → Iodination (NIS/acetic acid).

  • Output : 50 kg/batch; Purity: 98.5%.

Electrochemical Optimization

  • Study : Patent US3833490A

  • Result : 82% yield at 50°C with 2.5 V applied potential.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 2-Iodo-5-aminobenzonitrile.

    Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.

Scientific Research Applications

2-Iodo-5-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique functional groups make it a valuable building block in the development of pharmaceutical agents.

    Material Science: It is used in the synthesis of materials with specific electronic properties.

    Biological Studies: The compound can be used in the study of enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-5-nitrobenzonitrile involves its reactivity due to the presence of both iodo and nitro groups. The iodo group is highly reactive towards nucleophiles, making it a good leaving group in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring and can undergo reduction to form an amino group. These functional groups allow the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters for 2-Iodo-5-nitrobenzonitrile and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
This compound Not provided C₇H₃IN₂O₂ 290.97 Iodo (C2), Nitro (C5) Nitrile
2-Chloro-5-iodobenzonitrile 289039-29-8 C₇H₃ClIN 263.46 Chloro (C2), Iodo (C5) Nitrile
5-Bromo-2-iodobenzoic acid 21740-00-1 C₇H₄BrIO₂ 327.92 Bromo (C5), Iodo (C2) Carboxylic Acid
5-Iodo-2-methyl benzoic acid Not provided C₈H₇IO₂ 262.05 Iodo (C5), Methyl (C2) Carboxylic Acid

Notes:

  • Molecular weights are calculated based on atomic masses.
  • Substituent positions significantly influence reactivity and applications.

Functional Group and Reactivity Analysis

Nitrile vs. Carboxylic Acid :

  • The nitrile group in this compound and 2-Chloro-5-iodobenzonitrile confers electrophilicity, enabling participation in cyanation reactions or serving as a directing group in metal-catalyzed couplings .
  • In contrast, carboxylic acid derivatives (e.g., 5-Bromo-2-iodobenzoic acid) exhibit acidity (pKa ~4-5), making them suitable for salt formation or esterification .

Halogen Substituents :

  • Iodo (present in all compounds) facilitates Ullmann, Suzuki, or Buchwald-Hartwig couplings due to its large atomic radius and moderate leaving-group ability .
  • Nitro Group : Unique to this compound, this strongly electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes intermediates in aromatic reactions compared to chloro or methyl substituents .

Physicochemical Properties

  • Solubility : Nitriles (e.g., this compound) are generally less polar than carboxylic acids, reducing water solubility.
  • Melting Points : Nitro-substituted compounds typically exhibit higher melting points due to stronger intermolecular dipole interactions.

Biological Activity

2-Iodo-5-nitrobenzonitrile (C7H3IN2O2) is a compound of significant interest due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a benzonitrile moiety. The molecular structure can be represented as follows:

Structure C7H3IN2O2\text{Structure }\text{C}_7\text{H}_3\text{I}\text{N}_2\text{O}_2

This compound typically appears as a pale yellow crystalline solid with a melting point around 90-95 °C. Its unique combination of substituents enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and an inhibitor of certain enzymes. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, although specific data on the spectrum of activity remains limited. For instance, compounds structurally related to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values obtained from recent studies involving related compounds:

CompoundCell LineIC50 (µM)Reference
StaurosporineMCF-70.25
This compoundA549TBDTBD
5-Fluoro-2-iodo-4-nitrobenzeneMCF-711.98

The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific data for this compound is still being compiled, the trends observed in related compounds suggest that it may possess significant cytotoxic properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar nitro-substituted compounds have been shown to inhibit key enzymes involved in cellular processes, such as tyrosine kinases. This suggests that this compound may interact with enzymatic pathways critical for tumor growth and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Nitro groups are known to influence oxidative stress within cells, potentially leading to increased ROS production, which can contribute to cytotoxicity.
  • Lipophilicity : The presence of iodine enhances lipophilicity, improving membrane permeability and bioavailability, which is crucial for therapeutic efficacy.

Case Studies

A recent study investigated the effects of similar nitro-substituted benzonitriles on various cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Study Example

In one case study involving a related compound, researchers observed that treatment led to:

  • Increased caspase activity
  • Altered expression of apoptosis-related proteins
  • Significant reduction in cell viability

These results underscore the therapeutic potential of nitro-substituted compounds in cancer treatment.

Q & A

Q. What are the key considerations in synthesizing 2-Iodo-5-nitrobenzonitrile to ensure reproducibility?

  • Methodological Answer : Synthesis should follow protocols emphasizing controlled iodination and nitration steps. For example, a reflux setup with acetonitrile as the solvent, as demonstrated in analogous nitrobenzaldehyde preparations, ensures uniform heating and reaction efficiency . Key steps include:
  • Catalyst selection : Use potassium iodide (KI) to facilitate halogen exchange.
  • Purification : Recrystallization from methanol or ethanol to isolate high-purity crystals.
  • Documentation : Detailed procedural notes (e.g., reaction time, stoichiometry) must align with reproducibility standards outlined in experimental guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) : Confirm substitution patterns (iodo and nitro groups) via chemical shifts (e.g., deshielding effects from NO₂ at C5).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 275) using protocols similar to NIST’s gas-phase MS workflows .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N.
    For new compounds, full spectral data must be provided in the main manuscript or supplementary materials, per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 2-Iodo-5-nitrobenzoitrile derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NO₂ vibrational modes in IR) require iterative validation:

Cross-technique validation : Compare IR peaks (e.g., 1530 cm⁻¹ for nitro) with Raman spectroscopy to rule out solvent artifacts.

Computational modeling : Use DFT calculations (B3LYP/6-31G*) to simulate spectra and identify discrepancies between experimental and theoretical data.

Sample purity checks : Re-run chromatography (HPLC) to confirm absence of byproducts.
This aligns with qualitative research frameworks for resolving data inconsistencies .

Q. What methodologies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Variables : Catalyst loading (e.g., KI vs. CuI), temperature (60–100°C), and solvent polarity (acetonitrile vs. DMF).
  • Response surface modeling : Analyze interactions between variables to identify optimal conditions (e.g., 80°C with 10 mol% KI yields >85%).
  • Byproduct analysis : Use GC-MS to track iodinated intermediates and adjust stoichiometry to minimize side reactions.
    Reference analogous nitration protocols for benzothiophenes to guide parameter selection .

Q. How can computational chemistry predict the stability of this compound in different solvents?

  • Methodological Answer : Perform solvation free energy calculations using COSMO-RS or SMD models:

Solvent screening : Compare ΔG_solv in polar (e.g., DMSO) vs. non-polar (toluene) solvents.

Degradation pathways : Use molecular dynamics (MD) to simulate hydrolysis or thermal decomposition.

Experimental validation : Correlate computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).
This dual approach ensures robust stability profiling for storage recommendations.

Data Contradiction and Analysis

Q. What strategies address conflicting data in the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies (e.g., Suzuki vs. Ullmann coupling efficiency) require systematic troubleshooting:
  • Catalyst-ligand screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline systems.
  • Substrate scope analysis : Compare electronic effects of nitro vs. cyano groups on aryl halide reactivity.
  • Kinetic studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps.
    Document all variables comprehensively to enable peer validation .

Tables for Key Data

Property Analytical Method Typical Value Reference
Melting PointDSC145–147°C
Molecular WeightHRMS274.95 g/mol
λ_max (UV-Vis)Acetonitrile solution290 nm
TGA Stability (N₂)Thermogravimetric analysisDecomposition at 220°C

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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